molecular formula C17H19ClO3 B5164065 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene

4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene

Cat. No. B5164065
M. Wt: 306.8 g/mol
InChI Key: VGTZVTJLXZILET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. In addition to its clinical use, carvedilol has been extensively studied in scientific research due to its potential therapeutic benefits in various diseases.

Mechanism of Action

Carvedilol acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking properties. By blocking these receptors, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene reduces the effects of the sympathetic nervous system, including heart rate, blood pressure, and cardiac output. In addition, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Biochemical and physiological effects:
Carvedilol has been shown to have several biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function, reduces oxidative stress, and improves insulin sensitivity. Carvedilol has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability as a commercial medication. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, its non-specific binding to adrenergic receptors can make it challenging to isolate the effects of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene on specific pathways.

Future Directions

There are several future directions for 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene research. One area of interest is its potential use in combination with other medications for the treatment of heart failure and hypertension. Another area of research is the potential use of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene in the prevention and treatment of cancer. Additionally, there is ongoing research into the mechanisms of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene's antioxidant effects and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

Carvedilol can be synthesized through a multi-step process starting with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of an ether linkage between 2-(2-ethoxyphenoxy)ethanol and 3,5-dimethoxybenzaldehyde, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final step involves the alkylation of the resulting intermediate with 2-methylbenzyl chloride. The yield of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene synthesis is typically around 50%.

Scientific Research Applications

Carvedilol has been studied extensively for its potential therapeutic benefits in various diseases, including heart failure, hypertension, diabetes, and cancer. In heart failure, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve left ventricular function and reduce mortality rates. In hypertension, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been found to be effective in reducing blood pressure and improving endothelial function. In diabetes, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve insulin sensitivity and reduce oxidative stress. In cancer, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential anti-tumor effects, including inhibition of angiogenesis and tumor cell proliferation.

properties

IUPAC Name

4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-14(18)12-13(15)2/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTZVTJLXZILET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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